2-(5,6-Dimethoxy-1H-indol-1-yl)aniline
Description
Properties
Molecular Formula |
C16H16N2O2 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-(5,6-dimethoxyindol-1-yl)aniline |
InChI |
InChI=1S/C16H16N2O2/c1-19-15-9-11-7-8-18(14(11)10-16(15)20-2)13-6-4-3-5-12(13)17/h3-10H,17H2,1-2H3 |
InChI Key |
XRUVZGRZJSUIIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2C3=CC=CC=C3N)OC |
Origin of Product |
United States |
Preparation Methods
Modified Bischler Indole Synthesis
- Starting materials: 3,5-dimethoxyaniline and halogenated ketones (e.g., phenacyl bromides or 2-chloroacetophenone).
- Process: The aniline reacts with halogenated ketones in the presence of an inorganic base such as sodium bicarbonate to form substituted phenacyl anilines.
- N-protection: The intermediate is protected by acetylation using acetic anhydride.
- Cyclization: The protected intermediate undergoes cyclization in trifluoroacetic acid (TFA) at elevated temperature (around 100 °C) under inert atmosphere to form N-acetyl indoles.
- Deprotection: Treatment with methanolic potassium hydroxide removes the acetyl group, yielding 3-substituted 4,6-dimethoxyindoles.
- Yields: Typically moderate to good (up to ~79% for related indoles).
- Advantages: This method allows regioselective synthesis of methoxy-activated indoles with substitution at desired positions.
Scheme Summary:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Aniline + Haloketone | EtOH, NaHCO3, reflux, 2 h | Phenacyl aniline intermediate |
| N-protection | Ac2O, room temperature, overnight | N-acetylated intermediate |
| Cyclization | TFA, 100 °C, Argon atmosphere | N-acetyl indole |
| Deprotection | MeOH, KOH, room temperature | 3-substituted 4,6-dimethoxyindole |
One-Pot Cyclization with Lithium Bromide
- Starting materials: 3,5-dimethoxyaniline, 2-chloroacetophenone, lithium bromide, and sodium bicarbonate.
- Process: The mixture is refluxed in 1-propanol overnight under neutral conditions.
- Outcome: Direct cyclization to 3-substituted 4,6-dimethoxyindoles in moderate yields (~61%).
- Advantages: Simplifies the process by avoiding multiple protection/deprotection steps.
Microwave-Assisted Synthesis
- Starting materials: Phenylhydrazine, pyruvic acid, zinc chloride, phosphorus pentachloride.
- Process: The reaction mixture is irradiated in a microwave oven for 5 hours.
- Outcome: Efficient synthesis of 4,6-dimethoxyindole with high yield (~79%).
- Advantages: Shorter reaction time and higher yield compared to classical heating.
Preparation of 2-(5,6-Dimethoxy-1H-indol-1-yl)aniline
The target compound requires the attachment of an aniline moiety at the nitrogen (N-1) of the 5,6-dimethoxyindole ring. The key steps involve:
N-Alkylation or N-Arylation of 5,6-Dimethoxyindole
- Method: The 5,6-dimethoxyindole is reacted with 2-halogenated aniline derivatives (e.g., 2-iodoaniline or 2-bromoaniline) under palladium-catalyzed cross-coupling conditions or nucleophilic substitution.
- Catalysts: Pd(OAc)2 with bases such as K2CO3 in polar solvents (e.g., pivalic acid or DMF).
- Conditions: Heating at 100–110 °C under oxygen or inert atmosphere for 24 hours.
- Yields: High yields reported (~82% for related indolyl anilines).
- Purification: Silica gel column chromatography using ethyl acetate/hexane mixtures.
This method is supported by palladium-catalyzed C-N bond formation literature and is effective for synthesizing N-substituted indoles with aniline groups at N-1.
Alternative Synthetic Routes
- Reduction of Nitro Precursors: 5-nitro-2-phenyl-1H-indole derivatives can be reduced using Pd/C under hydrogen atmosphere to yield 5-amino derivatives, which can be further functionalized to aniline-substituted indoles.
- Electrophilic Substitution: Direct substitution on the indole nitrogen with aniline derivatives under acidic or basic conditions, though less common due to regioselectivity challenges.
Catalysts and Solvents Used in Preparation
| Catalyst/Agent | Role | Notes |
|---|---|---|
| Zinc chloride (ZnCl2) | Lewis acid catalyst | Used in microwave-assisted synthesis |
| Phosphorus pentachloride (PCl5) | Cyclization and activation | Used in indole ring formation |
| Sodium bicarbonate (NaHCO3) | Base | Neutralizes acids, facilitates cyclization |
| Palladium acetate (Pd(OAc)2) | Catalyst for C-N coupling | Used in N-arylation of indoles |
| Potassium carbonate (K2CO3) | Base | Supports Pd-catalyzed cross-coupling |
| Acetic anhydride (Ac2O) | N-protection | Protects aniline nitrogen during cyclization |
| Trifluoroacetic acid (TFA) | Cyclization solvent | Promotes ring closure |
| Methanolic potassium hydroxide (KOH) | Deprotection | Removes acetyl protecting groups |
Research Findings and Yield Data
| Step/Method | Yield (%) | Reaction Time | Notes |
|---|---|---|---|
| Microwave-assisted indole synthesis | 79 | 5 hours | Efficient, high yield |
| Modified Bischler synthesis | 61–79 | Several hours to overnight | Multi-step, regioselective |
| One-pot cyclization with LiBr | 61 | Overnight reflux | Simplified process |
| Pd-catalyzed N-arylation | 82 | 24 hours | High yield, mild conditions |
| Reduction of nitro precursors | 67 | Several hours | Useful for amino-substituted indoles |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dimethoxy-1H-indol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinonoid structures.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds, and other electrophiles.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2-(5,6-Dimethoxy-1H-indol-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5,6-Dimethoxy-1H-indol-1-yl)aniline involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The table below compares key structural features and properties of 2-(5,6-Dimethoxy-1H-indol-1-yl)aniline with related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents on Indole | Position of Indole-Aniline Linkage | Key Functional Groups |
|---|---|---|---|---|---|---|
| This compound | Not available | C₁₆H₁₆N₂O₂ | 268.31 | 5,6-dimethoxy | Ortho (C2 of aniline) | Methoxy, aniline |
| 4-(2,3-Dihydro-1H-indol-1-yl)aniline | 224036-13-9 | C₁₄H₁₄N₂ | 210.27 | None (dihydroindole) | Para (C4 of aniline) | Dihydroindole, aniline |
| 2-(2,3-Dihydro-1H-indol-1-yl)aniline hydrochloride | 71971-47-6 | C₁₄H₁₅ClN₂ | 246.74 | None (dihydroindole) | Ortho (C2 of aniline) | Hydrochloride salt, dihydroindole |
| 4-Fluoro-N-(1H-indol-6-ylmethyl)aniline | 1638253-58-3 | C₁₅H₁₃FN₂ | 240.28 | None | N-linked methylene bridge | Fluoro, indol-6-ylmethyl |
Key Observations:
Dihydroindole (indoline) derivatives (e.g., 224036-13-9 and 71971-47-6) feature a partially saturated indole ring, reducing aromaticity and altering conformational flexibility. This may affect binding affinity in biological systems .
Salt vs. Free Base :
- The hydrochloride salt (71971-47-6) exhibits higher water solubility than the free base forms, a critical factor in pharmaceutical formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
